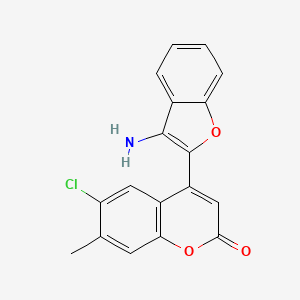

4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They are found in many natural products and synthetic materials with a wide range of biological and pharmacological applications . Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(3-aminobenzofuran-2-yl)-coumarines, has been reported . The alkylation of salicylonitrile by 4-bromomethylcoumarin in acetone in the presence of potassium carbonate at room temperature leads to 4-(2-cyanophenoxymethoxy)coumarins, which are converted upon heating in ethanol at reflux in the presence of potassium carbonate into 4-(3-amino-2-benzofuranyl)coumarins .Molecular Structure Analysis

Benzofuran is a fundamental structural unit in a variety of biologically active natural products as well as synthetic materials . Coumarin derivatives containing a benzofuran ring possess anti-inflammatory, hypotensive, and analgesic action .Chemical Reactions Analysis

The chemical behavior of similar compounds has been studied . For instance, 4-Dicyanomethylene-2-phenyl-4H-1-benzopyran reacts with primary amines under mild conditions to give 4-imino-3-alkyl-5-alkylimino-2-phenyl-3,4-dihydro-5H-1benzopyrano[3,4-c]-pyridine .Scientific Research Applications

Alzheimer’s Disease Treatment

The study by Hasanvand et al. (2022) explored novel 3-aminobenzofuran derivatives, including our compound of interest, as multifunctional agents for Alzheimer’s disease treatment . Specifically, these derivatives were designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compound 5f, containing a 2-fluorobenzyl moiety, demonstrated the best inhibitory activity. Additionally, it showed activity against AChE-induced Aβ-aggregation and exhibited potential neuroprotective effects in cell-based assays.

Synthetic Methodology

The synthesis of 3-aminobenzofuran derivatives involves interesting chemistry. The cyclization reaction of compound 3 yields 4-(3-aminobenzofuran-2-yl) pyridine, a key intermediate in the preparation of our compound . Investigating alternative synthetic routes and optimizing yields could enhance its accessibility for further research.

Mechanism of Action

Target of Action

The primary targets of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system, where they catalyze the breakdown of acetylcholine, a neurotransmitter. Inhibition of these enzymes can increase the level of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . In particular, compound 5f, a derivative of the parent compound, showed the best inhibitory activity and exhibited mixed-type inhibition on AChE . This means that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the rate of reaction.

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway in the nervous system . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which is beneficial in conditions characterized by a decline in acetylcholine levels, such as Alzheimer’s disease .

Result of Action

The primary result of the action of 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine in the brain . This can help improve cognitive function in conditions like Alzheimer’s disease. Furthermore, this compound showed activity on self- and AChE-induced Aβ-aggregation, which is a key feature of Alzheimer’s disease .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one” and similar compounds could have potential applications in drug discovery and development .

properties

IUPAC Name |

4-(3-amino-1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3/c1-9-6-15-11(7-13(9)19)12(8-16(21)22-15)18-17(20)10-4-2-3-5-14(10)23-18/h2-8H,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVHTANBTOUCPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)

![Ethyl 4-({[1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2360390.png)

![2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one](/img/structure/B2360391.png)

![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)

![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)